molecular formula C20H15F3N4O5S B1192876 2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one

2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one

Cat. No. B1192876
M. Wt: 480.4182
InChI Key: SUQZCEUKWPKXEE-UHFFFAOYSA-N
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Description

HTL6641 is a novel, potent, selective, and orally efficacious dual antagonist of the orexin receptors.

Scientific Research Applications

Synthesis and Derivatives

  • The compound is related to the synthesis of pyrido-1,2,4-thiadiazines, which are linked to antihypertensive 1,2,4-benzothiadiazine-1,1-dioxides. These derivatives were synthesized using methods like oxidation and condensation with orthoesters, showing potential for various pharmacological applications (Neill, Preston, & Wightman, 1998).
  • Novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide derivatives have been synthesized with potential anticancer activity. These compounds exhibited moderate activity against human cancer cell lines, highlighting their therapeutic significance (Sławiński, Grzonek, Żołnowska, & Kawiak, 2015).

Biological Activities

  • Some triazolothiadiazines and triazolothiadiazoles containing 6‐chloropyridin‐3‐yl methyl moiety have shown significant antibacterial and insecticidal activities, indicating their utility in developing new antimicrobial agents (Holla, Prasanna, Poojary, Rao, & Shridhara, 2006).
  • Thiadiazines and triazole-thiones bearing pyrazole moiety, synthesized in a study, showed good antibacterial activity against several bacteria like Staphylococcus aureus and Escherichia coli, which points towards their potential in antibacterial drug development (Nayak & Poojary, 2020).

Structural and Physicochemical Studies

  • The structure of 3,7-dimethyl-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide zwitterion, a derivative, was studied, providing insights into its unique pyridinium-containing heterocycle. This could be useful in understanding the physicochemical properties of related compounds (Dupont, Pirotte, Tullio, Masereel, & Delarge, 1995).

Electrochemical Applications

  • Studies on donor-acceptor polymeric electrochromic materials involving similar pyrido derivatives have been conducted, indicating potential applications in electrochromic devices and materials science (Zhao, Wei, Zhao, & Wang, 2014).

properties

Product Name

2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one

Molecular Formula

C20H15F3N4O5S

Molecular Weight

480.4182

IUPAC Name

2-(5,6-Dimethoxypyridin-3-yl)-4-(2,4,6-trifluorobenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

InChI

InChI=1S/C20H15F3N4O5S/c1-31-16-8-12(9-25-19(16)32-2)27-20(28)26(10-13-14(22)6-11(21)7-15(13)23)18-17(33(27,29)30)4-3-5-24-18/h3-9H,10H2,1-2H3

InChI Key

SUQZCEUKWPKXEE-UHFFFAOYSA-N

SMILES

O=C(N(CC1=C(F)C=C(F)C=C1F)C2=NC=CC=C23)N(C4=CC(OC)=C(OC)N=C4)S3(=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HTL6641;  HTL-6641;  HTL 6641

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound (159 mg, 0.33 mmol) was prepared in two steps from (IntC4) (165 mg, 0.5 mmol), 2,4,6-trifluorobenzylamine (0.18 mL, 1.5 mmol); followed by 1,1′-carbonyldiimidazole (311 mg, 1.92 mmol), triethylamine (0.13 mL, 0.96 mmol) in DMF (1.5 mL) using the methods of (95).
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
311 mg
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Three
Name
( 95 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one
Reactant of Route 2
2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one
Reactant of Route 3
Reactant of Route 3
2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one
Reactant of Route 4
2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one
Reactant of Route 5
Reactant of Route 5
2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one
Reactant of Route 6
2-(5,6-Dimethoxypyridin-3-yl)-1,1-bis(oxidanylidene)-4-[[2,4,6-tris(fluoranyl)phenyl]methyl]pyrido[2,3-e][1,2,4]thiadiazin-3-one

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